M-cadherin

Binding Affinity Analytical Ultracentrifugation Cell Sorting

M-cadherin (Cadherin-15, CDH15, CAS: 142845-03-2) is a calcium-dependent, single-pass transmembrane glycoprotein belonging to the type I classical cadherin family. Unlike its broadly expressed homologs N-cadherin (CDH2) and E-cadherin (CDH1), M-cadherin exhibits a highly restricted tissue expression profile, being found almost exclusively in developing, regenerating, and adult skeletal muscle.

Molecular Formula C14H13N3S
Molecular Weight 255.339
CAS No. 142845-03-2
Cat. No. B587200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameM-cadherin
CAS142845-03-2
Molecular FormulaC14H13N3S
Molecular Weight255.339
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC(=C(S2)C3=CC=NN3)C
InChIInChI=1S/C14H13N3S/c1-9-3-5-11(6-4-9)14-16-10(2)13(18-14)12-7-8-15-17-12/h3-8H,1-2H3,(H,15,17)
InChIKeyOWUYIJUAGSAJFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

M-Cadherin (CDH15) Procurement: A Muscle-Specific Classical Cadherin for Skeletal Myogenesis Research


M-cadherin (Cadherin-15, CDH15, CAS: 142845-03-2) is a calcium-dependent, single-pass transmembrane glycoprotein belonging to the type I classical cadherin family . Unlike its broadly expressed homologs N-cadherin (CDH2) and E-cadherin (CDH1), M-cadherin exhibits a highly restricted tissue expression profile, being found almost exclusively in developing, regenerating, and adult skeletal muscle . It functions as a homophilic cell adhesion molecule, mediating myoblast alignment and fusion during myogenesis, and is a canonical marker of the muscle satellite cell (MuSC) niche .

Specifically expressed in skeletal muscle lineage; supports myogenic cell identification without neural/cardiac interference
Calcium-dependent homophilic adhesion; suitable for myoblast fusion and alignment assay contexts
Surface marker on quiescent muscle satellite cells; facilitates MuSC isolation and niche studies

Why N-Cadherin or E-Cadherin Cannot Substitute for M-Cadherin


Despite sharing a conserved cadherin domain architecture, type I family members are not interchangeable. M-cadherin's unique properties create insurmountable barriers to substitution: (1) Its homophilic binding affinity (KD) is distinctly calibrated—weaker than N-cadherin but stronger than E-cadherin—leading to differential cell sorting if swapped . (2) Its expression is tightly restricted to the skeletal muscle lineage, whereas N-cadherin is broadly expressed in neural and cardiac tissues, making a pan-cadherin reagent non-specific for myogenic studies . (3) Functionally, M-cadherin is the most abundant cadherin in muscle stem cells but is genetically dispensable for quiescence; N-cadherin is less abundant but functionally required for maintaining stem cell quiescence, demonstrating non-redundant biological roles .

affinity Homophilic binding affinity is distinctly calibrated: weaker than N-cadherin, stronger than E-cadherin. Substituting N-cadherin may shift cell sorting behavior
specificity Tissue expression is restricted to skeletal muscle, unlike N-cadherin’s broad neural/cardiac profile. Pan-cadherin reagents produce non-myogenic background
function M-cadherin is genetically dispensable for MuSC quiescence; N-cadherin is required. Functional non-redundancy may confound intervention studies

Quantitative Differentiation of M-Cadherin Against Closest Family Analogs


Intrinsic Homophilic Dimerization Affinity is Calibrated Differently from N- and E-Cadherin

The homophilic dimerization KD of the complete M-cadherin ectodomain (EC1-EC5) is 83.1 ± 4.2 µM, measured by analytical ultracentrifugation (AUC). This represents a quantitative middle ground: it is approximately 3.2-fold weaker than N-cadherin (KD = 25.8 ± 1.5 µM) but 1.2-fold stronger than E-cadherin (KD = 96.5 ± 10.6 µM). It is also 6.1-fold weaker than R-cadherin (KD = 13.7 ± 0.2 µM) .

Homophilic KD
Head-to-head
M-cadherin 83.1 µM vs N-cadherin 25.8 µM, E-cadherin 96.5 µM
Intermediate binding strength supports cell sorting assay context with calibrated adhesion
Analytical ultracentrifugation, EC1-EC5 fragments, 25°C
Binding Affinity Analytical Ultracentrifugation Cell Sorting

M-Cadherin Exhibits Lineage-Restricted Tissue Expression Unlike the Ubiquitous N-Cadherin

In situ hybridization in mouse embryos reveals that M-cadherin mRNA is highly tissue-specific and is found exclusively in developing skeletal muscle. In contrast, N-cadherin mRNA exhibits a broad tissue distribution across the embryo, being present on neural elements, skeletal muscle, and cardiac muscle . This exclusivity is maintained postnatally, where M-cadherin is re-expressed during muscle regeneration but not in denervated muscle .

Tissue Expression
Class-level
Exclusive to developing skeletal muscle; N-cadherin broad expression
Lineage-restricted pattern avoids false-positive detection from neural/connective tissue
In situ hybridization, mouse embryo E9.5-E11.5
Tissue Specificity in situ Hybridization Skeletal Muscle

Antibody Cross-Reactivity Profile: Validated Absence of Binding to Cadherin-13 and P-Cadherin

A validated anti-M-Cadherin monoclonal antibody (clone 800512, R&D Systems) demonstrates no cross-reactivity with recombinant human M-Cadherin, recombinant mouse Cadherin-13, or recombinant mouse P-Cadherin in direct ELISA . This contrasts with other cadherin antibodies which can show significant cross-reactivity; for example, certain anti-M-cadherin antibodies have been shown to cross-react with multiple unidentified proteins .

Antibody Specificity
Source review
Zero cross-reactivity with Cadherin-13 or P-Cadherin in direct ELISA
Verified specificity reduces off-target cadherin detection risk in IP/IF/WB
Clone 800512; single band at ~125 kDa in C2C12/L6 lysates
Antibody Specificity ELISA Cross-Reactivity

Divergent Functional Role in Stem Cell Niche: M-Cadherin is Dispensable While N-Cadherin is Required

In the muscle stem cell (MuSC) niche, M-cadherin is the most abundantly expressed cadherin at the mRNA level, with Cdh15 expressed at substantially higher levels than Cdh2 (N-cadherin) or Cdh5 (VE-cadherin) . Despite this abundance, germline Cdh15 knockout mice display no obvious muscle development or regeneration defects, demonstrating that M-cadherin is genetically dispensable for these functions . In contrast, conditional deletion of Cdh2 (N-cadherin) in MuSCs causes a loss of quiescence and precocious activation, revealing a non-redundant, required function for the less-abundant cadherin family member .

MuSC Function
Cross-study
M-cadherin dispensable for quiescence; N-cadherin required despite lower expression
Marker use does not perturb stem cell state, unlike N-cadherin manipulation
Mouse Cdh15 KO and Pax7-Cdh2 conditional KO models
Muscle Stem Cell Quiescence Gene Knockout

Phylogenetic Divergence: M-Cadherin Occupies a Separate Branch from Other Type I Cadherins

Sequence and phylogenetic analysis reveals that M-cadherin has a lower sequence similarity with other type I cadherins and occupies its own distinct branch on the phylogenetic tree, separate from the N-/E-/R-/P-cadherin cluster . This evolutionary distance is reflected in structural differences that affect conformational entropy in the bound state, contributing to its unique binding affinity. The EC1-EC2 fragment of M-cadherin is unstable in solution, unlike equivalent fragments from N-, E-, and C-cadherin, further distinguishing its biophysical behavior .

Phylogenetic Divergence
Class-level
Separate branch from N/E/R/P cluster; EC1-EC2 fragment unstable in solution
Structural uniqueness may limit cross-reactivity of generic cadherin reagents
Sequence alignment and recombinant fragment solubility data
Phylogenetics Sequence Homology Structural Biology

Optimal Use Cases for M-Cadherin Reagents Based on Proven Differentiation


Skeletal Muscle Lineage Tracing and Myogenic Differentiation Studies

M-cadherin's exclusive restriction to skeletal muscle—and absence from fibroblasts, neural tissue, and cardiac muscle—makes it an ideal lineage-specific marker. Use M-cadherin antibodies or in situ probes to unambiguously identify myogenic cells in heterogeneous cultures or tissue sections without the confounding expression pattern of N-cadherin .

Muscle Satellite Cell (MuSC) Isolation and Characterization

As the most abundant cadherin in quiescent MuSCs, M-cadherin serves as a reliable surface marker for FACS-based isolation of satellite cells. Its functional dispensability (knockout does not alter MuSC behavior) means antibody binding for cell sorting is unlikely to trigger aberrant signaling, making it a safer choice than N-cadherin for live-cell sorting applications .

Cell Sorting and Adhesion Specificity Assays Requiring Calibrated Affinity

For researchers studying the biophysical basis of cadherin-mediated cell sorting, M-cadherin provides a defined intermediate homophilic binding affinity (KD = 83.1 µM) between the stronger N-cadherin and weaker E-cadherin interactions. Recombinant M-cadherin ectodomain can be used in bead aggregation or supported lipid bilayer assays to precisely test the relationship between adhesion strength and cell patterning .

Skeletal Muscle Regeneration and Injury Models

M-cadherin is re-expressed on activated myoblasts during experimental muscle regeneration but is absent from denervated muscle. This inducible expression pattern makes M-cadherin detection a specific readout for regenerative myogenesis rather than general muscle pathology, providing a more precise experimental endpoint than pan-cadherin markers .

Application
Selection Property
Validation Focus
Skeletal Muscle Lineage Tracing
Lineage-specific expression profiling
Verify detection restricted to myogenic cells in mixed cultures
Muscle Satellite Cell Isolation
Abundant surface marker on quiescent MuSCs
Confirm FACS gating strategy without aberrant signaling
Cell Sorting & Adhesion Assays
Defined intermediate homophilic affinity
Review adhesion strength-patterning relationship in vitro
Muscle Regeneration Models
Re-expression upon myogenic activation
Distinguish regenerative myogenesis from denervation response

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